Methylthymol blue

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

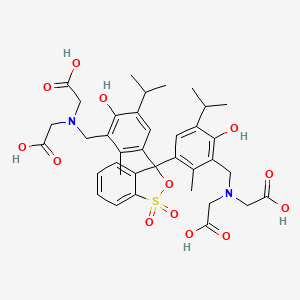

2D Structure

Properties

CAS No. |

3778-22-1 |

|---|---|

Molecular Formula |

C37H44N2O13S |

Molecular Weight |

756.8 g/mol |

IUPAC Name |

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C37H44N2O13S/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |

InChI Key |

KIHCHVIVBXSLBU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

Canonical SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

Other CAS No. |

1945-77-3 |

Synonyms |

methylthymol blue methylthymol blue pentasodium salt |

Origin of Product |

United States |

Determination of Complexation Stoichiometry:while Chemometric Methods Like Mcr Als Are Used Experimentally to Determine the Stoichiometry of Metal Mtb Complexes, Quantum Chemical Calculations Can Complement These Findings by Providing Insights into the Relative Stabilities of Different Complex Formations. for Instance, Experimental and Chemometric Analyses Have Indicated the Formation of Successive 1:2 and 1:1 Complexes Metal:mtb for Zn Ii and Cu Ii Systems, and Successive 1:1 and 2:1 Complexes for Fe Ii Systemshilarispublisher.comresearchgate.netnih.govuok.ac.ir. the Theoretical Validation Supports These Experimental Observations by Providing a Consistent Framework for Understanding the Complexation Behavior.

Data Tables

The following tables summarize key findings from studies validating experimental spectroscopic data of Methylthymol Blue with quantum chemical calculations.

Table 1: Metal Ions and Identified Complexation Stoichiometries with this compound (MTB)

| Metal Ion | Identified Stoichiometry (Metal:MTB) | Primary Spectroscopic Technique(s) | Quantum Chemical Validation Method(s) | Reference(s) |

| Zn(II) | 1:1, 1:2 | UV-Vis Absorption Spectroscopy | DFT/TD-DFT | hilarispublisher.comresearchgate.netnih.govuok.ac.ir |

| Cu(II) | 1:1, 1:2 | UV-Vis Absorption Spectroscopy | DFT/TD-DFT | hilarispublisher.comresearchgate.netnih.govuok.ac.ir |

| Fe(II) | 1:1, 2:1 | UV-Vis Absorption Spectroscopy | DFT/TD-DFT | hilarispublisher.comresearchgate.netnih.govuok.ac.ir |

Table 2: Characterization of Electronic Transitions in this compound and its Metal Complexes

| Compound/Complex | Dominant Electronic Transitions | Character of Transitions | Computational Method(s) | Reference(s) |

| Free MTB | UV-Vis absorption bands | Mixed n → π* and π → π* | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

| Zn(II)-MTB | UV-Vis absorption bands | Ligand-to-Ligand Charge Transfer (LLCT) | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

| Cu(II)-MTB | UV-Vis absorption bands | Ligand-to-Ligand Charge Transfer (LLCT) | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

| Fe(II)-MTB | UV-Vis absorption bands | Ligand-to-Ligand Charge Transfer (LLCT) and Metal-to-Ligand Charge Transfer (MLCT) | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

| Fe₂(II)-MTB | Low energy transition | Ligand-to-Ligand Charge Transfer (LLCT) | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

| Fe₂(II)-MTB | Higher energy transitions | LLCT, MLCT, and Metal-to-Metal Charge Transfer (MMCT) | DFT/TD-DFT | researchgate.netnih.govuok.ac.ir |

Advanced Spectroscopic Investigations of Methylthymol Blue and Its Complexes

Computational Spectroscopy (DFT/TD-DFT) in Methylthymol Blue Research

Validation of Experimental Spectroscopic Data through Quantum Chemical Calculations

This compound (MTB) is a widely recognized metallochromic indicator, extensively utilized in analytical chemistry for complexometric titrations and spectrophotometric determinations of various metal ions. Its utility stems from the distinct color changes observed upon complexation with metal cations, which are readily detectable via UV-Visible absorption spectroscopy. To gain a deeper, more fundamental understanding of these complexation processes and to accurately interpret the experimental spectroscopic data, researchers have increasingly employed advanced theoretical methodologies, particularly quantum chemical calculations. These computational approaches, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serve as crucial tools for validating experimental findings and elucidating the electronic and structural properties of MTB and its metal complexes hilarispublisher.comresearchgate.netnih.govglobalauthorid.com.

Methodology in Validation Studies

The validation of experimental spectroscopic data for this compound and its metal complexes typically involves a synergistic approach combining experimental UV-Visible absorption spectroscopy with theoretical quantum chemical calculations.

Experimental Spectroscopy: UV-Visible absorption spectroscopy is the cornerstone experimental technique. It allows for the direct observation of spectral changes (shifts in absorption maxima, changes in intensity) that occur upon the formation of complexes between MTB and metal ions in solution. These spectral data are often analyzed using chemometric methods, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), to resolve individual spectral components and determine complexation stoichiometries hilarispublisher.comresearchgate.netresearchgate.net.

Quantum Chemical Calculations: DFT calculations are employed to optimize the molecular geometries of both free MTB and its metal complexes. Subsequently, Time-Dependent Density Functional Theory (TD-DFT) is utilized to compute the electronic transitions and predict the UV-Vis absorption spectra. This involves calculating excitation energies and oscillator strengths, which are then compared with experimental absorption spectra hilarispublisher.comresearchgate.netnih.govuok.ac.irmdpi.comnumberanalytics.com. Various DFT functionals and basis sets are explored to achieve the best agreement between theoretical predictions and experimental results mdpi.comacs.org.

Research Findings and Validation of Spectroscopic Data

The integration of quantum chemical calculations with experimental spectroscopy has provided significant insights into the nature of this compound and its interactions with metal ions.

Analytical Methodologies Employing Methylthymol Blue

Spectrophotometric and Colorimetric Methods for Trace Analysis

The pronounced color change of Methylthymol Blue upon complexation with metal ions makes it an excellent reagent for spectrophotometric and colorimetric analyses. researchgate.net The yellow color of MTB at a pH range of 0 to 6 transitions to blue upon forming complexes with numerous metal ions, including those from the first transition series and heavy metal ions. researchgate.net

Direct Spectrophotometric Determination Techniques

Direct spectrophotometry using this compound is a common method for the quantitative determination of various metal ions. This technique relies on the formation of a stable complex between the metal ion and MTB, which results in a measurable change in the absorbance spectrum. researchgate.netnih.gov The stoichiometry and stability of these complexes are crucial for the accuracy and sensitivity of the method and are often pH-dependent. researchgate.netnih.govut.ac.ir

The pH of the solution is a critical parameter in direct spectrophotometric methods, as it influences the protonation state of MTB and, consequently, its complex-forming ability. wright.edu For example, the spectrophotometric determination of barium with MTB is typically performed at a pH between 11 and 12.5. wright.edu A detailed study on the barium-MTB complexation was performed at pH levels of 7.5, 9.6, and 12.2 to determine the stoichiometry and formation constants. wright.edu

Below is a table summarizing the spectrophotometric determination of various metal ions using this compound, highlighting the stoichiometry of the complexes formed.

| Metal Ion | Stoichiometry (Metal:MTB) | Reference |

| Zn(II) | 1:2, 1:1 | researchgate.netnih.gov |

| Cu(II) | 1:2, 1:1 | researchgate.netnih.gov |

| Fe(II) | 1:1, 2:1 | researchgate.netnih.gov |

| Co(II) | 1:1, 2:1 | researchgate.net |

| Ni(II) | 1:1, 2:1 | researchgate.net |

| Pb(II) | 1:1, 2:1 | researchgate.net |

| Ba(II) | 1:1, 2:1, 3:1 | wright.edu |

| Fe(III) | 1:1, 1:2 | ut.ac.ir |

| Al(III) | 1:1, 1:2 | ut.ac.ir |

| Ga(III) | 1:1, 1:2 | ut.ac.ir |

| In(III) | 1:1, 1:2 | ut.ac.ir |

| Tl(III) | 1:1, 1:2 | ut.ac.ir |

Kinetic Spectrophotometric Approaches for Reaction Rate Monitoring

While direct spectrophotometry measures the absorbance of a solution at equilibrium, kinetic spectrophotometric methods monitor the rate of a chemical reaction. The change in absorbance over time is proportional to the rate of the reaction. Although not as common as direct spectrophotometry, kinetic approaches can offer advantages in terms of selectivity and the ability to determine catalysts or inhibitors.

A notable study in this area investigated the kinetics and mechanism of complex formation between magnesium ions (Mg²⁺) and this compound. wright.edu Such research is fundamental to understanding the reaction dynamics and can be applied to develop kinetic-based analytical methods. By monitoring the rate of formation of the Mg²⁺-MTB complex, it is possible to determine the concentration of Mg²⁺.

Development of Miniaturized and Paper-Based Analytical Devices (µ-PADs)

Miniaturized and paper-based analytical devices (µ-PADs) have emerged as a significant area of research for point-of-care and field-based chemical analysis due to their low cost, portability, and ease of use. These devices often rely on colorimetric reactions that can be visually interpreted or quantified using a simple camera or scanner.

Despite the suitability of this compound as a colorimetric reagent for a wide array of metal ions, a comprehensive review of the scientific literature reveals a notable absence of its specific application in the development of µ-PADs. While numerous studies report the fabrication of µ-PADs for heavy metal detection using various other chromogenic and fluorescent reagents, there is a lack of published research detailing the immobilization or use of this compound on paper-based platforms for such purposes.

Complexometric Titration Applications

This compound is widely employed as a metallochromic indicator in complexometric titrations. guidechem.com In this technique, a solution of a metal ion is titrated with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The indicator forms a colored complex with the metal ion. At the endpoint of the titration, the titrant has complexed all the free metal ions, and the final drop of titrant displaces the indicator from its metal complex, resulting in a distinct color change.

Optimization of Titration Conditions and Equivalence Point Detection

The success of a complexometric titration using this compound depends heavily on the optimization of titration conditions, particularly the pH of the solution. The stability of the metal-indicator complex must be sufficient to provide a sharp color change at the equivalence point, but less stable than the metal-titrant complex.

The pH of the solution dictates the color of both the free indicator and the metal-indicator complex. For instance, in the titration of barium with EDTA, this compound is used at a pH between 11 and 12.5. wright.edu At this pH, the Ba²⁺-MTB complex is blue, and the free indicator is gray, providing a clear endpoint. wright.edu The following table outlines the pH-dependent color transitions of this compound, which are critical for its use as an indicator.

| pH Range | Color of Free Indicator |

| < 6.5 | Yellow |

| 6.5 - 8.5 | Pale Blue |

| 10.7 - 11.5 | Gray |

| > 12.7 | Dark Blue |

Solid-Phase Extraction and Immobilization Techniques

Solid-phase extraction (SPE) and immobilization techniques are employed for the preconcentration and separation of trace metal ions from complex matrices. This compound can be utilized in these methods, either by being immobilized onto a solid support to create a selective sorbent or by being used in the mobile phase to facilitate separation.

The immobilization of MTB onto various solid supports can create materials capable of selectively capturing metal ions. For example, a sorption-spectroscopic method for the determination of iron(III) ions has been developed using this compound immobilized on a PPA1-fiber. This technique allows for the preconcentration of iron ions and their subsequent determination with a low detection limit.

In another approach, this compound has been used in the mobile phase for the separation of metal ions using a polystyrene-divinylbenzene reversed-phase column. In this method, a dynamically coated chelating stationary phase is formed in situ, which allows for the separation and visible detection of ions such as Mn²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.

Furthermore, the purification of this compound itself can be achieved using solid-phase techniques. Chromatographic methods employing cellulose (B213188) and ion-exchange resin columns have been used to separate and purify this compound from its monosubstituted precursor, Semithis compound. nih.gov

This compound Immobilization on Polymeric and Inorganic Supports

The immobilization of chromogenic reagents such as this compound (MTB) onto solid supports represents a significant advancement in the field of analytical chemistry, offering enhanced stability, reusability, and ease of separation of the sensing material. Research has demonstrated the successful immobilization of MTB on polymeric fibers for the development of sensitive analytical methods.

One notable example is the immobilization of MTB on a polyacrylonitrile-modified polyethylenepolyamine fiber, referred to as PPA1 fiber. sapub.orgsapub.org This polymeric support has been identified as an optimal sorbent for MTB. sapub.orgsapub.org The immobilization process typically involves the activation of the fiber, followed by the adsorption of the this compound molecules onto the support matrix. sapub.orgsapub.org

The selection of the support material is critical to the performance of the immobilized system. In a comparative study, various fibrous sorbents were evaluated for their ability to immobilize this compound, with the PPA1 fiber exhibiting the highest analytical signal, making it the preferred choice for subsequent analytical applications. sapub.org The process of immobilization involves activating the fiber, often with an acid treatment, followed by exposure to a solution of this compound to allow for its attachment to the fiber surface. sapub.orgsapub.org

While the provided research primarily focuses on polymeric supports, the principles of immobilization can be extended to inorganic materials. Inorganic supports such as silica (B1680970) gel, alumina, and zeolites are often used for the immobilization of organic reagents due to their high surface area, mechanical stability, and chemical inertness. The functional groups on the surface of these inorganic materials can be chemically modified to facilitate the covalent attachment of reagents like this compound. However, specific studies detailing the immobilization of this compound on inorganic supports were not prevalent in the immediate search results.

The following table summarizes the findings related to the immobilization of this compound on a polymeric support for the determination of Iron (III).

| Support Material | Reagent | Analyte | Key Findings |

| Polyacrylonitrile-modified polyethylenepolyamine fiber (PPA1) | This compound | Iron (III) | PPA1 fiber was identified as the optimal sorbent for MTB immobilization, providing the highest analytical signal. sapub.org |

Enhanced Selectivity and Sensitivity in Sorption-Spectrophotometric Methods

Sorption-spectrophotometric methods that utilize immobilized this compound have been shown to offer significant improvements in both the selectivity and sensitivity of metal ion determination compared to conventional spectrophotometric methods in solution. sapub.orgsapub.org These methods combine the preconcentration of the analyte on the solid support with the subsequent direct spectrophotometric measurement of the immobilized complex. sapub.orgsapub.org

A key advantage of using immobilized MTB is the enhancement of the analytical signal and a reduction in interferences. sapub.org For instance, a sorption-spectrophotometric method for the determination of iron (III) using MTB immobilized on a PPA1 fiber has been developed and optimized. sapub.orgsapub.org The optimal conditions for the formation of the Fe(III)-MTB complex on the fiber were established, including the pH of the medium and the reaction time. sapub.orgsapub.org The complex formation is rapid, occurring within 1 minute and reaching maximum optical density in 7 minutes, indicating a stable complex suitable for analytical purposes. sapub.org

The selectivity of the method is influenced by the pH of the solution. For the determination of Fe(III) with immobilized MTB, the optimal complex formation occurs at a pH of 2.5. sapub.org At a pH of 4 and above, the complex does not form, and only the signal from the reagent itself is observed, demonstrating the importance of pH control for selective analysis. sapub.org The developed method has been successfully applied to the analysis of drinking water, showcasing its practical utility. sapub.orgsapub.org

The sensitivity of these methods is notably high, with the ability to determine trace amounts of metal ions. The sorption-spectrophotometric method for iron (III) using immobilized MTB achieved a detection limit of 0.1 µg/L. sapub.orgsapub.org This level of sensitivity is a significant improvement over traditional solution-based spectrophotometry. sapub.orgsapub.org

The table below details the research findings on the enhanced analytical performance of sorption-spectrophotometric methods using immobilized this compound.

| Analyte | Immobilized System | Optimal pH | Detection Limit | Key Findings |

| Iron (III) | This compound on PPA1 fiber | 2.5 | 0.1 µg/L | The method demonstrates improved sensitivity and selectivity for Fe(III) determination and has been applied to drinking water analysis. sapub.orgsapub.org |

Chromatographic Separation Methods

Mobile Phase Additives in Ion Chromatography

Dynamically Coated Chelating Columns utilizing this compound

There is no specific information available in the provided search results describing the use of this compound for the dynamic coating of chelating columns in chromatography. Dynamically coated columns are prepared by passing a solution containing a modifying agent through the column, which then adsorbs onto the stationary phase, imparting new separation characteristics. Chelating agents are used in this context to create a stationary phase capable of selectively retaining metal ions. While this is a known technique in chromatography, the use of this compound as the chelating agent for dynamic coating is not documented in the available research.

Applications of Methylthymol Blue in Environmental Analytical Chemistry

Detection and Quantification of Metal Contaminants in Aqueous Systems

Methylthymol blue serves as a crucial reagent for the detection and quantification of a range of metal ions in aqueous environments, leveraging its complexation properties that result in observable color changes.

Barium and Strontium Monitoring in Wastewater

Barium and strontium are elements of environmental concern, and their monitoring in wastewater is essential. This compound has been utilized for the determination of strontium ions, particularly in the development of colorimetric sensors for on-site applications. Research has shown that MTB-loaded alginate hydrogels can effectively detect strontium (Sr(II)) in water. In these systems, Sr(II) interaction with MTB leads to a color change, which can be quantified using smartphone-based Red-Green-Blue (RGB) analysis. One study reported a linear increase in the blue channel intensity for Sr(II) concentrations ranging from 1 to 10 mg/L, with UV-Vis absorption peaks observed at 440 nm and 600 nm, indicating the formation of a colored complex researchgate.net. While MTB has historically been used as an indicator in complexometric titrations with barium, it is noted that barium and strontium exhibit weaker binding affinities compared to other divalent metals like magnesium and calcium wright.edu. Nevertheless, MTB remains a key reagent in methods designed for strontium analysis, including those focused on environmental water samples gspchem.com. The automated this compound method has also been referenced in the context of total radioactive strontium and Strontium-90 analysis federalregister.gov.

Determination of Trace Heavy Metals in Environmental Samples

This compound is a sensitive metallochromic indicator that forms stable complexes with numerous metal ions, making it suitable for the determination of trace heavy metals in various environmental samples. Its complexation behavior is pH-dependent, allowing for selective detection by adjusting the solution's acidity.

MTB forms colored complexes with ions such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺, Fe³⁺), cadmium (Cd²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cobalt (Co²⁺) researchgate.netscienceinfo.comgspchem.comresearchgate.netrsc.org. For instance, MTB forms grey-blue to blue complexes with Zn(II), Cu(II), and Fe(II) gspchem.com. The preconcentration of trace amounts of copper, iron, and lead as MTB complexes on adsorbents followed by flame atomic absorption spectrometry (FAAS) has been successfully employed researchgate.netrsc.orgcapes.gov.br. In one application, detection limits for lead were reported as low as 0.65 µg/L when using a specific preconcentration method capes.gov.br. The development of colorimetric sensors incorporating MTB also demonstrates its utility for heavy metal detection, offering rapid and portable analytical solutions researchgate.netresearchgate.netnih.gov.

Iron Ion Analysis in Natural and Drinking Water

The accurate determination of iron ions in natural and drinking water is critical due to iron's role in both biological processes and its potential as a water pollutant. This compound has been extensively used for iron analysis, particularly for Fe(III).

Several studies have reported the development of sorption-spectrophotometric methods using immobilized MTB for iron determination. These methods typically involve complex formation at acidic pH, with optimal conditions often cited around pH 2.5 to 3.0 researchgate.netsapub.orgsapub.org. At pH 4 and above, the formation of the iron-MTB complex is significantly reduced or does not occur sapub.orgsapub.org. One such method achieved a detection limit of 0.1 μg/L for iron in drinking water sapub.org. Another study reported a detection limit of 12 ng/mL for iron, with good linearity (r=0.9994) and low relative standard deviations (1.8-3.1%) for replicate measurements researchgate.net. Seasonal monitoring of iron concentrations in water samples has also been conducted, showing trends and variability that can be tracked using MTB-based methods inlibrary.uz. The application of these methods to diverse water sources, including industrial wastewater, canal water, and drinking water, highlights their versatility sapub.orginlibrary.uz.

Table 1: Detection Limits and Optimal Conditions for Metal Ion Analysis Using this compound

| Analyte | Sample Type | Optimal pH | Detection Limit | Method | Reference |

| Fe(III) | Drinking Water | 2.5-3.0 | 0.1 μg/L | Sorption-Spectrophotometric | sapub.orgsapub.org |

| Fe(III) | Initial Solution | ~3.0 | 12 ng/mL | FAAS after preconcentration | researchgate.net |

| Pb(II) | Environmental Samples | N/A | 0.65 µg/L | FAAS after preconcentration | capes.gov.br |

| Sr(II) | Water | N/A (pH dependent) | 1-10 mg/L (linear range for RGB) | Colorimetric Sensor (Hydrogel) | researchgate.net |

| Ca(II) | Saliva | Alkaline conditions | 2.9 mg/L | Colorimetric Sensor (μ-PAD) | mdpi.com |

| Cu(II) | Solution | pH 7-11 range | 2.82 μM | Colorimetric Probe | rsc.org |

Note: Detection limits for some heavy metals are associated with preconcentration steps or specific sensor formats rather than direct MTB colorimetry.

Sulfate (B86663) Analysis in Atmospheric and Water Samples

This compound is a well-established reagent for the colorimetric determination of sulfate ions in both atmospheric particulate matter and various water samples. The method typically involves the reaction of sulfate with barium ions, followed by the complexation of excess barium with MTB.

The U.S. Environmental Protection Agency (EPA) has developed and evaluated automated colorimetric methods utilizing MTB for sulfate analysis epa.govepa.gov. In these procedures, atmospheric sulfates collected on filters are extracted and then reacted with barium chloride and MTB at an acidic pH (e.g., 2.8) epa.gov. After barium sulfate precipitation, the pH is raised to a more alkaline level (e.g., 12.4), causing the unreacted barium to chelate with MTB. The color intensity of the uncomplexed MTB is then measured spectrophotometrically, typically around 460 nm epa.gov. The applicable range for this method in water samples is often cited as 3-300 mg SO₄/L, with potential modifications to extend the sensitivity down to 0.5-30 mg SO₄/L epa.gov. Preliminary data from atmospheric studies using a modified MTB technique reported average sulfate-S levels in rainwater of 1.4 mg/L umn.edu and weighted mean concentrations of SO₄-S in incident precipitation around 840 μg/L osti.gov. Phosphate interference is a known issue in MTB-based sulfate analysis, requiring potential mitigation strategies epa.gov. The method is widely adopted, with many laboratories using MTB colorimetry for sulfate analysis in water samples publications.gc.ca. An automated colorimetric method using the Barium-Methylthymol Blue complex has reported a detection limit of 2 x 10⁻⁹ g/mL for sulfate core.ac.uk.

Table 2: Sulfate Determination Using this compound

| Analyte | Sample Type | Method/Procedure | Applicable Range | Detection Limit | Reference |

| Sulfate (SO₄²⁻) | Atmospheric Particulates | EPA MTB Procedure | 5-60 μg SO₄/mL | Not specified | epa.gov |

| Sulfate (SO₄⁻S) | Rainwater | Modified MTB Technique | Not specified | Not specified | osti.gov |

| Sulfate (SO₄²⁻) | Drinking, Ground, Surface Water | Automated Colorimetry (EPA Method 375.2) | 3-300 mg SO₄/L | Not specified (can be modified for 0.5-30 mg SO₄/L) | epa.gov |

| Sulfate (SO₄²⁻) | Water Samples | Autoanalyzer Method D-061-92 | Not specified | Not specified | uni-goettingen.de |

| Sulfate | Precipitation | Automated Colorimetric Barium - this compound Complex | Not specified | 2 x 10⁻⁹ g/mL | core.ac.uk |

Development of Colorimetric Sensors for On-Site Environmental Monitoring

The demand for rapid, cost-effective, and portable analytical tools for environmental monitoring has driven the development of colorimetric sensors. This compound plays a significant role in this area due to its distinct color changes upon complexation with target analytes.

MTB has been incorporated into paper-based analytical devices (PADs) and hydrogel-based sensors for the on-site detection of various environmental contaminants. For instance, MTB-loaded alginate hydrogels have been developed for the sensitive, on-site colorimetric detection of strontium ions in water researchgate.netresearchgate.net. These sensors utilize smartphone-based RGB analysis to quantify the analyte based on color intensity changes. Similarly, microanalytical paper-based devices (μ-PADs) incorporating MTB have been created for the colorimetric determination of calcium ions, offering a fast, low-cost, and portable solution with a reported detection range of 30.71–84.15 mg/L and an LOD of 2.9 mg/L mdpi.com. MTB has also been used in the development of sensors for copper ions, achieving detection limits as low as 2.82 μM rsc.org. These advancements in sensor technology leverage MTB's chromogenic properties to enable immediate, on-site assessment of water quality and pollutant levels, reducing reliance on complex laboratory instrumentation researchgate.netnih.gov.

List of Compound Names:

this compound (MTB)

Barium (Ba)

Strontium (Sr)

Iron (Fe)

Zinc (Zn)

Copper (Cu)

Cadmium (Cd)

Lead (Pb)

Mercury (Hg)

Cobalt (Co)

Thorium (Th)

Hafnium (Hf)

Calcium (Ca)

Magnesium (Mg)

Nickel (Ni)

Manganese (Mn)

Phosphate (PO₄³⁻)

Sulfate (SO₄²⁻)

Theoretical and Computational Studies of Methylthymol Blue Systems

Quantum Chemical Calculations for Molecular and Complex Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure, spectral properties, and complexation behavior of Methylthymol Blue. These studies provide insights into the nature of electronic transitions and the geometries of metal complexes formed by MTB.

Research has revealed that electronic transitions observed in the UV-Visible spectra of MTB and its metal complexes exhibit mixed characters. Specifically, transitions in the spectra of MTB itself are characterized as a combination of n → π* and π → π* transitions researchgate.netnih.gov. Upon complexation with metal ions such as ZnII and CuII, the dominant transitions in the UV-Visible spectra of the resulting complexes are often identified as Ligand-to-Ligand Charge Transfer (LLCT) researchgate.netnih.gov. For complexes involving FeII, the transitions can be a mixture of LLCT and Metal-to-Ligand Charge Transfer (MLCT) character. In the case of Fe2(MTB) complexes, the lowest energy transition may also be LLCT, while higher energy transitions involve a combination of LLCT, MLCT, and Metal-to-Metal Charge Transfer (MMCT) researchgate.netnih.gov.

Computational analyses also provide information about the preferred geometries of these metal complexes. For instance, 1:1 complexes of ZnII and CuII with MTB tend to adopt square pyramidal geometries, whereas FeII complexes typically exhibit octahedral geometries researchgate.netnih.gov. These theoretical findings help in interpreting experimental spectroscopic data and understanding the fundamental interactions governing complex formation.

Table 1: Summary of Quantum Chemical Calculation Findings for Metal-MTB Complexes

| Metal Ion | Complex Stoichiometry | Dominant Transition Character(s) | Preferred Geometry | References |

| ZnII | 1:1 | LLCT | Square Pyramidal | researchgate.netnih.gov |

| CuII | 1:1 | LLCT | Square Pyramidal | researchgate.netnih.gov |

| FeII | 1:1 | LLCT, MLCT | Octahedral | researchgate.netnih.gov |

| FeII | 2:1 | LLCT, MLCT, MMCT | Octahedral | researchgate.netnih.gov |

Chemometric Approaches for Spectroscopic Data Analysis

Chemometric methods are crucial for analyzing complex spectroscopic data, especially when dealing with systems involving multiple chemical species in equilibrium, such as the acid-base behavior of MTB or its metal complexes. These techniques allow for the resolution of overlapping spectra and the determination of equilibrium parameters.

Multivariate Curve Resolution Alternating Least Squares (MCR-ALS)

MCR-ALS is a powerful chemometric tool widely applied to spectroscopic data for resolving mixtures into their constituent pure component spectra and concentration profiles researchgate.netnih.govwordpress.comresearchgate.net. In the context of MTB, MCR-ALS has been employed to identify the different species present during acid-base titrations and metal complexation reactions researchgate.nethilarispublisher.com. By analyzing UV-Visible absorption spectra, MCR-ALS can deconvolute the contributions of individual protonated forms of MTB or different metal-MTB complex stoichiometries (e.g., 1:2 and 1:1 for ZnII/CuII, and 1:1 and 2:1 for FeII) researchgate.nethilarispublisher.com. This method helps in understanding the sequential formation of complexes and the underlying chemical equilibria without requiring prior knowledge of the species' spectra researchgate.networdpress.com.

Marquardt-Levenberg and RAFA Algorithms in Equilibrium Studies

The determination of acidity constants (pKa) and metal-ligand association constants for MTB often involves analyzing titration data. Algorithms like Marquardt-Levenberg and Rank Annihilation Factor Analysis (RAFA) are employed for non-linear regression analysis of this data hilarispublisher.com. The Marquardt-Levenberg algorithm is a robust method for fitting experimental data to mathematical models, commonly used for determining equilibrium constants by minimizing the sum of squared errors between observed and calculated spectral or pH values hilarispublisher.com. RAFA, a factor analysis-based method, can also be applied to resolve spectral data and determine equilibrium parameters, particularly in systems with overlapping spectral contributions researchgate.nethilarispublisher.com. These algorithms are essential for quantitatively describing the acid-base equilibria of MTB and the formation constants of its metal complexes hilarispublisher.com.

Table 2: Chemometric Methods in this compound Equilibrium Studies

| Method | Primary Application | Key Findings/Insights | References |

| MCR-ALS | Spectroscopic data resolution, species identification | Deconvolution of overlapping spectra, identification of protonated forms of MTB, determination of complex stoichiometries (e.g., 1:2, 1:1, 2:1 metal:MTB) researchgate.nethilarispublisher.com. | researchgate.netresearchgate.netnih.govhilarispublisher.com |

| Marquardt-Levenberg | Non-linear regression for equilibrium constant determination | Determination of acidity constants (pKa) and metal-ligand association constants by fitting experimental titration data hilarispublisher.com. | hilarispublisher.com |

| RAFA (Rank Annihilation Factor Analysis) | Factor analysis for spectral resolution and equilibrium parameter estimation | Aids in resolving spectral matrices to identify species and determine equilibrium constants in complex systems hilarispublisher.com. | researchgate.nethilarispublisher.com |

Molecular Dynamics Simulations for Solvation and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, including their solvation shells and interaction mechanisms. While direct MD studies specifically detailing the solvation and interaction dynamics of this compound are less prominent in the reviewed literature compared to quantum chemical and chemometric analyses, the principles and methodologies are well-established for similar molecules and systems.

Applying MD to MTB would allow for a detailed understanding of how its various functional groups (carboxylic acids, phenolic hydroxyls, amines, sulfonyl) interact with water molecules. This could reveal specific patterns of water structuring around MTB, the flexibility of its molecular structure in solution, and how these hydration dynamics might influence its reactivity or complexation behavior. While specific quantitative data from MD simulations for MTB are not extensively detailed in the provided search results, the methodology is a key computational tool for exploring such dynamic aspects of molecular systems.

Compound List:

this compound (MTB)

Zinc(II) (ZnII)

Copper(II) (CuII)

Iron(II) (FeII)

Iron(III) (FeIII)

Methylene Blue (MB)

Glycine, N,N'-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) (Synonym for this compound)

Methylthymol Blue Derivatives and Modified Analogs in Research

Synthesis and Characterization of Structurally Modified Methylthymol Blue Compounds

Research into structurally modified this compound compounds focuses on altering its molecular architecture to fine-tune its chemical and physical properties. These modifications often involve introducing different substituent groups onto the aromatic rings or altering the core sulfonphthalein structure. The synthesis of these derivatives typically employs established organic synthesis routes, such as electrophilic aromatic substitution or condensation reactions.

Characterization of these novel compounds is crucial for understanding their behavior and potential applications. Standard analytical techniques are employed, including:

Studies have explored modifications to alter the pH transition ranges and improve selectivity towards specific metal ions. For instance, the synthesis of derivatives aims to create compounds with sharper color transitions or enhanced sensitivity for particular analytes researchgate.net.

Comparative Studies with Related Phthalein and Sulfonephthalein Indicators

This compound is often compared with other phthalein and sulfonphthalein indicators, such as Thymol Blue, Semithymol Blue, and Methylxylenol Blue, to elucidate their relative strengths and weaknesses in analytical chemistry. These comparisons highlight differences in their pKa values, transition ranges, color changes, and complexation behavior with various metal ions.

These comparative studies are essential for selecting the most appropriate indicator for a specific analytical task, considering factors like the pH of the solution, the nature of the metal ion being titrated, and the desired precision and clarity of the endpoint researchgate.netvaia.comchempap.orgresearchgate.netsemanticscholar.org.

Functional Enhancement through Derivatization and Conjugation

Functional enhancement of this compound involves modifying its structure or immobilizing it onto solid supports to create more advanced analytical tools, such as sensors and reusable indicator systems.

Immobilization on Solid Supports: this compound has been successfully immobilized onto various solid matrices, including silica (B1680970) gel and polymer resins researchgate.netigminresearch.com. This immobilization strategy converts the soluble dye into a solid-phase reagent, offering several advantages:

Conjugation and Derivatization for Specific Applications: this compound can be conjugated to other molecules or undergo further derivatization to impart new functionalities. This can include:

These functional enhancements transform this compound from a simple indicator into a versatile component for advanced analytical methodologies and sensing platforms.

Future Research Directions and Emerging Trends for Methylthymol Blue

Integration with Advanced Spectroscopic and Analytical Platforms

The future of Methylthymol Blue in analytical chemistry is closely tied to its integration with advanced spectroscopic techniques. azooptics.com While traditionally utilized in UV-Visible spectrophotometry, researchers are exploring its application with more sophisticated platforms to enhance sensitivity and selectivity. azooptics.com Techniques such as fluorescence spectroscopy, surface-enhanced Raman spectroscopy (SERS), and mass spectrometry offer new avenues for detecting and quantifying metal ions with greater precision. azooptics.com The development of novel analytical platforms, including microfluidic devices and paper-based sensors, is another promising area. These platforms, combined with MTB, could lead to portable and rapid testing kits for on-site analysis of various analytes. For instance, a colorimetric determination of calcium has been developed using micro-analytical paper-based devices where the color change results from the complexation of calcium with this compound. researchgate.net

Exploration of Novel Complexation Mechanisms and Ligand Design

A deeper understanding of the complexation mechanisms between this compound and various analytes is a key area for future research. Studies into the stoichiometry and stability of MTB complexes with different metal ions, such as cobalt, nickel, copper, zinc, and lead, have been conducted in various solvent mixtures. researchgate.net Quantum chemical calculations have been employed to elucidate the electronic transitions and geometries of MTB-metal complexes. researchgate.netnih.gov For instance, studies have revealed that 1:1 complexes of Zn(II) and Cu(II) with MTB tend to adopt square pyramidal geometries, while Fe(II) complexes consistently show an octahedral geometry. researchgate.netnih.gov

Future work will likely involve the design of new ligands based on the MTB structure. By modifying its functional groups, researchers aim to create derivatives with enhanced selectivity and sensitivity for specific target ions. This could involve synthesizing new molecules that retain the core chromophoric properties of MTB while incorporating recognition sites for specific analytes, a concept explored in the design of bivalent ligands in other areas of medicinal chemistry. mdpi.com

Expansion of Environmental and Industrial Analytical Applications

This compound has established applications in environmental and industrial analysis, and future research aims to broaden this scope. It is currently used for determining sulfate (B86663) in rainwater and for the separation and preconcentration of trace heavy metals. gspchem.com Automated methods utilizing MTB have been developed for the qualitative analysis of alkali metals in various water sources and industrial wastes. gspchem.com

Emerging trends point towards the development of MTB-based methods for monitoring a wider range of environmental pollutants. This includes its use in biosensors for the detection of heavy metals in drinking water and urine. ed.ac.uk In an industrial context, MTB is being investigated for its potential in high-dose dosimetry, where radio-chromic solutions and films containing MTB are used to measure absorbed radiation doses in industrial processes. researchgate.net The color bleaching of an MTB solution, for example, shows a correlation with the absorbed dose of gamma radiation. researchgate.net

Table 1: Current and Potential Industrial Applications of this compound

| Application Area | Current Use | Emerging Trend |

| Water Quality | Determination of sulfate and alkali metals. gspchem.comepa.gov | Development of portable biosensors for a wider range of heavy metals. ed.ac.uk |

| Industrial Processing | Not widely established. | High-dose radiation dosimetry for process monitoring. researchgate.net |

| Biological Samples | Determination of calcium content. gspchem.com | Analysis of heavy metals in biological fluids like urine. ed.ac.uk |

Advancements in Computational Methodologies for this compound System Prediction

Computational chemistry is becoming an indispensable tool for predicting the behavior of chemical systems, and this compound is no exception. Quantum chemical calculations, such as Density Functional Theory (DFT), are already being used to study the electronic structure and spectral properties of MTB and its metal complexes. researchgate.netnih.govbohrium.com These theoretical studies help in understanding the nature of electronic transitions, which can be a mix of n → π* and π → π* characters in the free ligand, and ligand-to-ligand charge transfer (LLCT) or metal-to-ligand charge transfer (MLCT) in its metal complexes. researchgate.netnih.gov

Future advancements in this area will likely involve the development of more accurate and efficient computational models. These models could predict the formation constants, absorption spectra, and geometrical structures of MTB complexes with a high degree of accuracy. researchgate.netnih.gov Machine learning algorithms are also expected to play a significant role in predicting the properties of new MTB derivatives and their interactions with various analytes, accelerating the discovery of new applications. nih.gov

Table 2: Investigated Metal Ion Complexes with this compound

| Metal Ion | Stoichiometry (Metal:MTB) | Geometry |

| Zn(II) | 1:2 and 1:1 | Square Pyramidal (1:1) |

| Cu(II) | 1:2 and 1:1 | Square Pyramidal (1:1) |

| Fe(II) | 1:1 and 2:1 | Octahedral |

| Ba(II) | 1:1, 2:1, and 3:1 | Not specified |

| Co(II) | 1:1 and 2:1 | Not specified |

| Ni(II) | 1:1 and 2:1 | Not specified |

| Pb(II) | 1:1 and 2:1 | Not specified |

| Data sourced from multiple studies. researchgate.netresearchgate.netnih.govwright.edu |

Q & A

Basic Research Questions

Q. What are the critical parameters for preparing Methylthymol blue (MTB) indicator solutions in metal ion titrations?

- Methodological Answer : MTB must be finely ground with inert salts like potassium nitrate (1:100 ratio) to enhance stability and solubility. The pH of the solution must be adjusted to the optimal range (e.g., pH 6.5–8.8 for blue coloration) using buffering agents to ensure accurate endpoint detection. MTB’s color transitions (yellow in acidic conditions, blue in basic) are pH-dependent and critical for visual or spectrophotometric analysis .

Q. How does this compound function as a metallochromic indicator in complexometric titrations for metals like Mg²⁺ or Ca²⁺?

- Methodological Answer : MTB forms stable, colored complexes with divalent and trivalent cations (e.g., blue with Mg²⁺, purple with Al³⁺). During titration with EDTA, the metal-MTB complex dissociates as EDTA sequesters the metal, causing a sharp color change at the endpoint. Researchers must pre-adjust the solution pH to match the target metal’s optimal binding range (e.g., pH 10 for Mg²⁺) and account for competing ions using masking agents like KCN or triethanolamine .

Q. What are the standard protocols for sulfate determination in water using this compound?

- Methodological Answer : The EPA-endorsed this compound method involves reacting sulfate with barium chloride in an acidic medium, forming a barium sulfate precipitate. Excess Ba²⁺ binds to MTB, producing a blue complex measurable at 460–470 nm. Key steps include pH control (acidic conditions), avoiding turbidity from precipitates via filtration, and calibration with standard sulfate solutions .

Advanced Research Questions

Q. How can spectral interference from coexisting ions (e.g., Fe³⁺, Cu²⁺) be minimized in MTB-based metal assays?

- Methodological Answer : Masking agents such as ascorbic acid (for Fe³⁺ reduction) or thiourea (for Cu²⁺ chelation) can suppress interference. Alternatively, differential spectrophotometry or derivative techniques isolate the MTB-metal complex’s absorption peak. For multicomponent systems, chemometric tools like partial least squares (PLS) regression deconvolve overlapping spectra .

Q. What validation steps are essential for adapting MTB methods to complex matrices like biological fluids or environmental samples?

- Methodological Answer : Validate linearity, precision, and accuracy using spike-recovery tests in representative matrices (e.g., saliva, mine water). Assess matrix effects via standard additions and compare with reference methods (e.g., ICP-MS). For environmental sulfate, ensure compliance with EPA 375.4 guidelines, including interference checks for chloride and phosphate .

Q. How do structural modifications of MTB (e.g., tetrasodium salt vs. free acid) influence its chelation efficiency and solubility?

- Methodological Answer : The tetrasodium salt (C₃₇H₄₀N₂Na₄O₁₃S) enhances water solubility due to ionic groups, making it preferable for aqueous titrations. However, the free acid form may exhibit higher selectivity in non-polar solvents. Comparative studies using UV-Vis spectroscopy and stability constant calculations (e.g., log β values) can quantify these differences .

Q. What advanced computational methods resolve discrepancies in MTB’s reported molecular weight and formula across literature sources?

- Methodological Answer : Discrepancies (e.g., molecular weight 756.8 vs. 844.7 g/mol) arise from variations in hydration states or counterions. Researchers should cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. Density functional theory (DFT) simulations can also model MTB’s structure-property relationships to clarify inconsistencies .

Q. How does MTB’s interaction with nanoscopic anion-binding materials improve selectivity in phosphate sensing?

- Methodological Answer : In hybrid materials (e.g., amine-functionalized mesoporous silica), MTB’s trianionic form competes with phosphate for binding sites. Selectivity is optimized by adjusting pore size and surface charge. Competitive displacement assays monitored via spectrophotometry or fluorescence quantify binding affinities, while XPS confirms surface interactions .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.